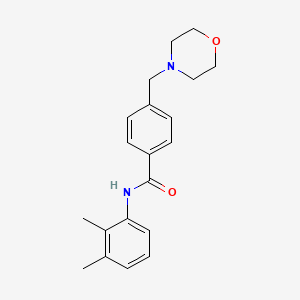

N-(2,3-dimethylphenyl)-4-(4-morpholinylmethyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

"N-(2,3-dimethylphenyl)-4-(4-morpholinylmethyl)benzamide" is a chemical compound with significant interest in the field of pharmacology and materials science. Its synthesis and properties are the subjects of various research studies.

Synthesis Analysis

- Lambert et al. (1995) discuss the synthesis of closely related benzamide derivatives, which provides insights into the methods that might be applicable to the synthesis of N-(2,3-dimethylphenyl)-4-(4-morpholinylmethyl)benzamide (Lambert, D., Hamoir, G., Hermans, E., & Poupaert, J. H. (1995)).

Molecular Structure Analysis

- The molecular structure of various benzamide derivatives, which can be analogously related to N-(2,3-dimethylphenyl)-4-(4-morpholinylmethyl)benzamide, has been studied using methods like X-ray crystallography (Sharma, P., Subbulakshmi, K. N., Narayana, B., Sarojini, B. K., & Kant, R. (2016)).

Chemical Reactions and Properties

- The chemical reactivity and properties of benzamide derivatives have been investigated, providing a framework to understand the reactions and properties of N-(2,3-dimethylphenyl)-4-(4-morpholinylmethyl)benzamide. This includes studies on their interactions and binding properties (Saeed, A., Ejaz, S., Khurshid, A., Hassan, S., al-Rashida, M., Latif, M., Lecka, J., Sévigny, J., & Iqbal, J. (2015)).

Physical Properties Analysis

- The physical properties of closely related compounds, such as solubility, crystallinity, and thermal properties, can be referenced to infer the physical characteristics of N-(2,3-dimethylphenyl)-4-(4-morpholinylmethyl)benzamide. Research by Ghodke et al. (2021) on polyamides derived from similar compounds provides valuable information in this regard (Ghodke, S., Tamboli, A., Diwate, A., Gurame, M. B., Ubale, V., Bhorkade, R., & Maldar, N. (2021)).

Chemical Properties Analysis

- The chemical properties, such as reactivity, stability, and interaction with other molecules, can be understood by studying similar benzamide compounds. The work of Saeed et al. (2020) and others provide insights into these aspects for benzamide derivatives, which can be extrapolated to N-(2,3-dimethylphenyl)-4-(4-morpholinylmethyl)benzamide (Saeed, A., Khurshid, A., Flörke, U., Echeverría, G., Piro, O., Gil, D. M., Rocha, M., Frontera, A., El‐Seedi, H., Mumtaz, A., & Erben, M. (2020)).

Scientific Research Applications

Anticonvulsant Activity

Research into similar compounds, such as 4-amino-N-(2,6-dimethylphenyl)benzamide derivatives, has demonstrated potent anticonvulsant effects. These compounds have been found superior to phenytoin in maximal electroshock seizure tests, indicating their potential for developing new antiepileptic drugs (Lambert et al., 1995).

Herbicidal Applications

Studies have also explored the herbicidal activity of benzamide derivatives, such as N-(1,1-Dimethylpropynyl)-3,5-dichlorobenzamide, highlighting their effectiveness against annual and perennial grasses. This suggests potential agricultural applications for controlling unwanted vegetation (Viste et al., 1970).

Antifungal and Coordination Chemistry

N-Benzoyl-N'-dialkylthiourea derivatives, including those with morpholino groups, have shown promise in antifungal activity and in forming metal complexes. These findings open avenues for their use in combating plant diseases and in materials science for creating novel metal-organic frameworks (Zhou Weiqun et al., 2005).

Pharmaceutical Compositions and Gastric Emptying

The development of (2-morpholinylmethyl)benzamide derivatives for medical applications, including those affecting gastric emptying, illustrates the compound's potential in creating new treatments for gastrointestinal disorders. This research highlights the therapeutic applications of benzamide derivatives in medicine (Zhang, 2009).

Materials Science: Polyimides and Polymers

The synthesis and characterization of polymides from aromatic tetracarboxylic dianhydrides and diamines, including those related to benzamide compounds, show significant thermal stability and solubility in organic solvents. These materials are promising for advanced applications in electronics and coatings due to their mechanical and thermal properties (Imai et al., 1984).

properties

IUPAC Name |

N-(2,3-dimethylphenyl)-4-(morpholin-4-ylmethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O2/c1-15-4-3-5-19(16(15)2)21-20(23)18-8-6-17(7-9-18)14-22-10-12-24-13-11-22/h3-9H,10-14H2,1-2H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGSBLIHTTHFISA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)NC(=O)C2=CC=C(C=C2)CN3CCOCC3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,3-dimethylphenyl)-4-(morpholin-4-ylmethyl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5H-chromeno[3,4-b]pyrazin-5-one](/img/structure/B5510736.png)

![N'-[(1,2-dimethyl-1H-indol-3-yl)methylene]-2-[2-nitro-4-(1,1,3,3-tetramethylbutyl)phenoxy]acetohydrazide](/img/structure/B5510739.png)

![(3-chloro-4-methoxyphenyl)(imidazo[1,2-a]pyrimidin-3-yl)methanone](/img/structure/B5510744.png)

![N'-{4-methoxy-3-[(2-methylphenoxy)methyl]benzylidene}-2-(3-methoxyphenyl)-4-quinolinecarbohydrazide](/img/structure/B5510754.png)

![5-[(3,6-dimethyl-1-benzofuran-2-yl)carbonyl]-N,N-dimethyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine-3-carboxamide](/img/structure/B5510778.png)

![2-[(5-methyl-1H-benzimidazol-2-yl)thio]-N-(3-nitrophenyl)acetamide](/img/structure/B5510802.png)

![5-(3-chlorobenzylidene)-3-[(3-chlorobenzylidene)amino]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5510809.png)

![4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl 2-furoate](/img/structure/B5510836.png)